n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine
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Overview
Description
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine: is an organic compound that belongs to the class of amines It features a cyclobutyl ring substituted with a 2-methoxyethyl group and a propan-2-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of cyclobutylmethylamine with 2-methoxyethyl bromide under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.
Cyclobutylmethylamine: is reacted with in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amines and other derivatives.
Scientific Research Applications
n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutylmethylamine: A simpler analog without the 2-methoxyethyl group.
Propan-2-amine: A simpler analog without the cyclobutyl and 2-methoxyethyl groups.
2-Methoxyethylamine: A simpler analog without the cyclobutyl and propan-2-amine groups.
Uniqueness: n-((1-(2-Methoxyethyl)cyclobutyl)methyl)propan-2-amine is unique due to its combination of a cyclobutyl ring, a 2-methoxyethyl group, and a propan-2-amine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C11H23NO |
---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-[[1-(2-methoxyethyl)cyclobutyl]methyl]propan-2-amine |
InChI |
InChI=1S/C11H23NO/c1-10(2)12-9-11(5-4-6-11)7-8-13-3/h10,12H,4-9H2,1-3H3 |
InChI Key |
CRJLFXIYPVGMMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1(CCC1)CCOC |
Origin of Product |
United States |
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